molecular formula C18H13N5O2S2 B4327092 5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE

5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE

Cat. No.: B4327092
M. Wt: 395.5 g/mol
InChI Key: DRDRYUSJFCZCBI-CWRJJJRUSA-N
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Description

5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones and pyrazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine in ethanol . The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Shows promise as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms :

    Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits fungal cell membrane function.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of topoisomerase enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE is unique due to its combined structural features of pyrazole and thiazolidinone rings, which contribute to its diverse pharmacological activities. This dual functionality makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

(5Z)-5-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S2/c1-11(24)22-10-13(15(21-22)12-5-3-2-4-6-12)9-14-16(25)23(17(19)27-14)18-20-7-8-26-18/h2-10,19H,1H3/b14-9-,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDRYUSJFCZCBI-CWRJJJRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE

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